

Technical Guide: 2-(2-Bromo-4,6-dichlorophenoxy)acetamide

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Compound of Interest

Compound Name: 2-(2-Bromo-4,6-dichlorophenoxy)acetamide

Cat. No.: B268491

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PubChem CID: Analogous to CID 965264 (2-(2-bromo-4-chlorophenoxy)acetamide) Chemical Class: Halogenated Phenoxyacetamide Primary Application: Anticonvulsant Scaffold / Pharmaceutical Intermediate

Executive Summary & Chemical Identity

2-(2-Bromo-4,6-dichlorophenoxy)acetamide is a trisubstituted phenoxyacetamide derivative. It features a phenol core functionalized with heavy halogens (Bromine at C2; Chlorine at C4, C6) and linked to an acetamide moiety. This specific substitution pattern is designed to maximize lipophilicity (LogP) and metabolic stability by blocking the metabolically vulnerable para and ortho positions, facilitating Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active agents.

Physicochemical Profile

Property	Value	Clinical Significance
Molecular Formula		Core scaffold composition.[1]
Molecular Weight	~298.95 g/mol	Ideal for CNS penetration (<400 Da).
LogP (Predicted)	-2.8 – 3.2	Optimal range for BBB permeability (Lipinski Rule of 5).
H-Bond Donors	1 (Amide)	Facilitates receptor binding (e.g., Sodium channels).
H-Bond Acceptors	2 (Ether O, Amide O)	Key for electrostatic interactions.
Rotatable Bonds	3	Low flexibility reduces entropic penalty upon binding.

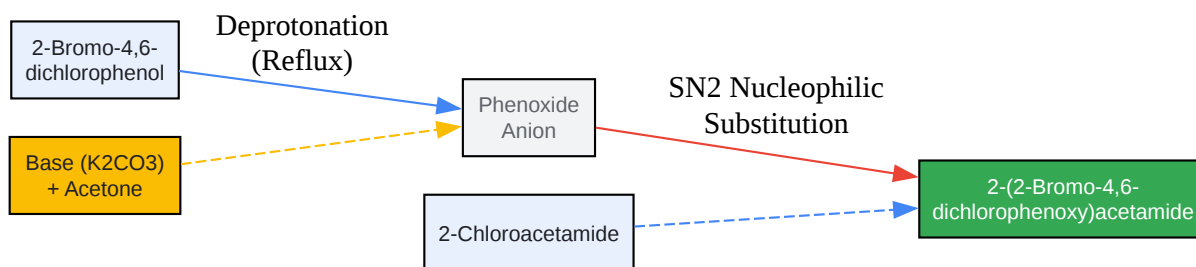
Synthesis Protocol (Williamson Ether Synthesis)

The most robust route to synthesize this compound is via the Williamson ether synthesis, coupling a halogenated phenol with a chloroacetamide. This method ensures high regioselectivity and yield.

Reaction Scheme

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 2-bromo-4,6-dichlorophenol) on the

-carbon of 2-chloroacetamide.



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Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction relies on the in-situ generation of a phenoxide nucleophile.

Step-by-Step Methodology

Reagents:

- 2-Bromo-4,6-dichlorophenol (1.0 eq)[2]
- 2-Chloroacetamide (1.1 eq)
- Potassium Carbonate (, anhydrous, 2.0 eq)
- Potassium Iodide (KI, catalytic amount, optional to accelerate Finkelstein-like exchange)
- Solvent: Acetone or Acetonitrile (dry).

Protocol:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4,6-dichlorophenol (10 mmol) in anhydrous acetone (30 mL). Add anhydrous (20 mmol).
- Reflux I: Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide anion. The solution may darken slightly.

- Addition: Add 2-chloroacetamide (11 mmol) and a catalytic crystal of KI.
- Reflux II: Heat the mixture to reflux (for acetone) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (, excess).
 - Evaporate the solvent under reduced pressure.
- Purification: The crude residue is typically a solid. Recrystallize from Ethanol/Water (1:1) or purify via silica gel column chromatography to yield white/off-white crystals.

Pharmacological Mechanism & SAR Logic

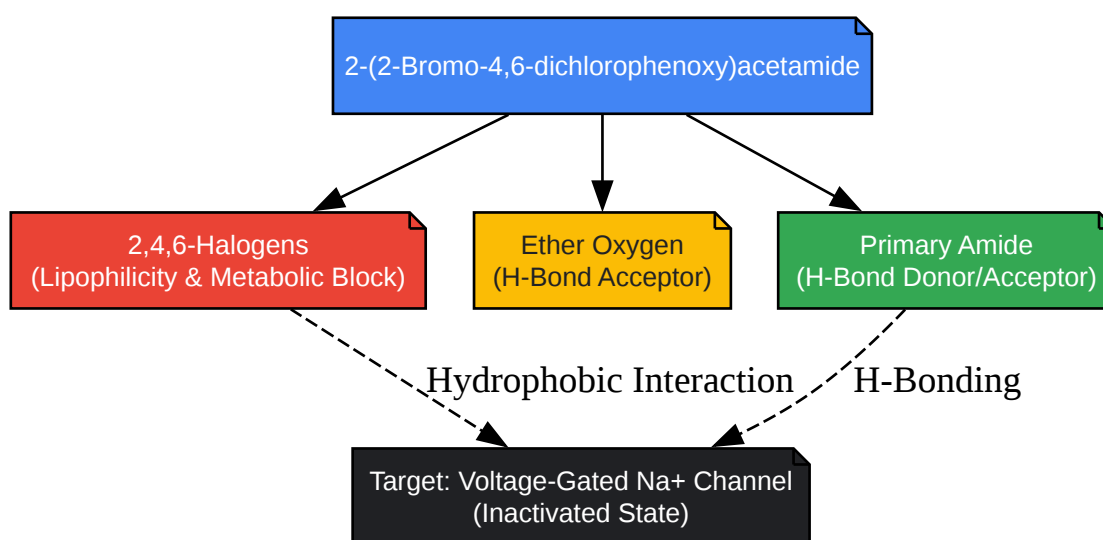
This molecule is a classic example of a Sodium Channel Blocker pharmacophore, sharing structural homology with established anticonvulsants like lacosamide or mexiletine derivatives.

Structure-Activity Relationship (SAR)

The biological activity is driven by three distinct structural domains:

- Lipophilic Aryl Core (The "Anchor"): The 2,4,6-halogenation creates a bulky, electron-deficient ring.
 - Role: Penetrates the lipid bilayer and interacts with the hydrophobic cleft of the Voltage-Gated Sodium Channel (VGSC).
 - Bromine (C2): Provides steric bulk, forcing the side chain out of the plane, which is often required for receptor fit.

- Ether Linker:
 - Role: Provides the necessary distance (approx 3-4 Å) between the aromatic ring and the polar amide group.
- Amide Head Group (The "Warhead"):
 - Role: Forms hydrogen bonds with residues (e.g., Serine or Threonine) in the channel pore, stabilizing the inactivated state of the channel.



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Figure 2: Pharmacophore mapping of the molecule against the Voltage-Gated Sodium Channel target.

Experimental Validation: Anticonvulsant Screening

To validate the biological activity of this compound, the Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread (sodium channel blockade).

Protocol: MES Test (Mouse Model)

Objective: Determine the

(effective dose) for seizure protection.

- Preparation: Suspend the test compound in 0.5% methylcellulose or Tween 80.
- Administration: Administer intraperitoneally (i.p.) to male albino mice (20–25g) at doses of 30, 100, and 300 mg/kg.
- Stimulation: 30 minutes post-injection, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.
- Endpoint:
 - Protection: Absence of the Tonic Hindlimb Extensor (THE) component of the seizure.
 - Failure: Presence of hindlimb extension >90 degrees.
- Neurotoxicity Check: Concurrently perform the Rotarod Test. If the mouse falls off the rotating rod (6 rpm) within 1 minute, the compound is considered neurotoxic/sedative at that dose.

Expected Outcome: Based on analogous phenoxyacetamides, this compound is expected to show protection in the MES test with an

in the range of 30–80 mg/kg, indicative of sodium channel blockade [1, 2].

Safety & Handling

- Hazards: As a halogenated phenol derivative, the precursor is an irritant. The final acetamide may have specific CNS depressant effects.
- Storage: Store at 2–8°C, protected from light.
- Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents.

References

- Bhat, M. A., et al. (2019). Design, synthesis, and anticonvulsant evaluation of novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. *Journal of Molecular Structure*. [Link](#)
- Wei, C. X., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. *Molecules*.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

[8][9] [Link](#)

- PubChem.2-Bromo-4,6-dichlorophenol (Precursor Data).[2] National Library of Medicine.
[Link](#)
- BenchChem.Synthesis of 2-bromoacetamide derivatives.[Link](#)

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Sources

- 1. arza-bioscience.com [arza-bioscience.com]
- 2. 2-Bromo-4,6-dichlorophenol | C₆H₃BrCl₂O | CID 20617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 2-bromo-3,5-dichloroisonicotinate (1807009-32-0) for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.uran.ua [journals.uran.ua]
- 9. scispace.com [scispace.com]
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